molecular formula C11H17ClF3NO B13466510 (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide

(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide

Cat. No.: B13466510
M. Wt: 271.71 g/mol
InChI Key: WHQNGOKWVQONNU-SNAWJCMRSA-N
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Description

(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide is an organic compound that belongs to the class of amides This compound features a pent-2-enamide backbone with a chloro substituent at the 4th position, and N-substituents including 2-methylpropyl and 2,2,2-trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-chloropent-2-enoic acid, 2-methylpropylamine, and 2,2,2-trifluoroethylamine.

    Amidation Reaction: The carboxylic acid group of 4-chloropent-2-enoic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine. The activated intermediate is then reacted with 2-methylpropylamine and 2,2,2-trifluoroethylamine to form the desired amide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the double bond or the amide nitrogen.

    Reduction: Reduction reactions can target the double bond or the carbonyl group of the amide.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include carboxylic acids or N-oxides.

    Reduction: Products may include saturated amides or alcohols.

    Substitution: Products may include substituted amides with different functional groups replacing the chloro substituent.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-chloro-N-(2-methylpropyl)-N-ethylpent-2-enamide: Similar structure but with an ethyl group instead of a trifluoroethyl group.

    (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)hex-2-enamide: Similar structure but with a hex-2-enamide backbone.

    (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)but-2-enamide: Similar structure but with a but-2-enamide backbone.

Uniqueness

The presence of the trifluoroethyl group in (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide imparts unique properties such as increased lipophilicity and potential metabolic stability. These characteristics can influence the compound’s biological activity and pharmacokinetic profile, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C11H17ClF3NO

Molecular Weight

271.71 g/mol

IUPAC Name

(E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide

InChI

InChI=1S/C11H17ClF3NO/c1-8(2)6-16(7-11(13,14)15)10(17)5-4-9(3)12/h4-5,8-9H,6-7H2,1-3H3/b5-4+

InChI Key

WHQNGOKWVQONNU-SNAWJCMRSA-N

Isomeric SMILES

CC(C)CN(CC(F)(F)F)C(=O)/C=C/C(C)Cl

Canonical SMILES

CC(C)CN(CC(F)(F)F)C(=O)C=CC(C)Cl

Origin of Product

United States

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